molecular formula C8H12O3 B8453885 ethyl (4e)-3-oxohex-4-enoate

ethyl (4e)-3-oxohex-4-enoate

Cat. No.: B8453885
M. Wt: 156.18 g/mol
InChI Key: GAWHNZKGIRQKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (4e)-3-oxohex-4-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including food, fragrance, and pharmaceuticals. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl (4e)-3-oxohex-4-enoate can be synthesized through the acetoacetic ester synthesis. This process involves the alkylation of ethyl acetoacetate at the α-carbon to both carbonyl groups, followed by conversion into a ketone. The reaction typically requires a strong base to deprotonate the dicarbonyl α-carbon, which then undergoes nucleophilic substitution .

Industrial Production Methods

In industrial settings, the production of ethylideneacetoacetic acid ethyl ester often involves the use of ethyl acetoacetate and alkyl halides under controlled conditions. The process may include steps such as deprotonation, nucleophilic substitution, and hydrolysis, followed by purification to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

ethyl (4e)-3-oxohex-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ethyl (4e)-3-oxohex-4-enoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethylideneacetoacetic acid ethyl ester involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The ester group can undergo hydrolysis to produce acids and alcohols, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

ethyl (4e)-3-oxohex-4-enoate can be compared with other esters such as ethyl acetate and methyl butyrate:

    Ethyl Acetate: Commonly used as a solvent in the chemical industry.

    Methyl Butyrate: Known for its fruity aroma and used in flavoring and fragrance industries.

Conclusion

This compound is a versatile compound with significant importance in various fields of science and industry. Its unique structure and reactivity make it a valuable subject of study, and its applications span across chemistry, biology, medicine, and industrial processes.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 3-oxohex-4-enoate

InChI

InChI=1S/C8H12O3/c1-3-5-7(9)6-8(10)11-4-2/h3,5H,4,6H2,1-2H3

InChI Key

GAWHNZKGIRQKAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C=CC

Origin of Product

United States

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